Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride
Description
Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate; dihydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a][1,4]diazepine core with a methyl carboxylate substituent at position 6. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research.
Properties
IUPAC Name |
methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.2ClH/c1-14-9(13)7-4-10-5-8-11-2-3-12(8)6-7;;/h2-3,7,10H,4-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIXXXYQKHTCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=NC=CN2C1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253640-34-3 | |
| Record name | methyl 5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-6-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an imidazole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 150°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are possible, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles (amines, thiols); reactions usually occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products: The major products from these reactions include various oxidized, reduced, and substituted derivatives, which can be further characterized by spectroscopic methods such as NMR and mass spectrometry.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine exhibit significant antibacterial and antifungal properties. For instance:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
| Klebsiella pneumoniae | Effective |
| Acinetobacter baumannii | Effective |
| Cryptococcus neoformans | Effective |
A notable study by Demchenko et al. (2021) synthesized novel quaternary salts derived from this compound that demonstrated broad-spectrum antimicrobial activity with low toxicity in vivo in mice models .
Anticancer Potential
Preliminary research has also suggested that methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cancer cell proliferation and survival.
Neuropharmacological Effects
The compound's structural similarities to benzodiazepines suggest potential anxiolytic and sedative effects. Studies have explored its binding affinity to benzodiazepine receptors, indicating that it may influence neurotransmitter systems involved in anxiety and mood regulation .
Synthetic Pathways
The synthesis of methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine can be achieved through several synthetic routes involving the cyclization of appropriate precursors. The introduction of various substituents on the imidazo ring can enhance its biological activity.
Feasible Synthetic Routes
- Route A : Reaction of 2-amino-5-methylimidazole with appropriate carboxylic acids.
- Route B : Cyclization reactions involving dihydropyrimidines and hydrazines.
These synthetic methods allow for the modification of functional groups to optimize the compound's pharmacological properties.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine were tested against a panel of bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The study concluded that these derivatives could serve as lead compounds for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Inhibition
A study evaluated the cytotoxic effects of this compound on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating promising anticancer activity .
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features:
- Core Ring System : The imidazo[1,2-a][1,4]diazepine scaffold is shared with multiple analogs, but substituents and salt forms vary significantly.
- Substituents : The methyl carboxylate group distinguishes it from other derivatives, such as quaternary salts (e.g., bromide or chloride) or unsubstituted analogs.
- Salt Forms : The dihydrochloride form contrasts with bromide salts (e.g., compound 10h in ) or free bases, impacting solubility and bioavailability .
Table 1: Structural Comparison of Selected Analogs
Physicochemical and Pharmacokinetic Properties
The dihydrochloride salt improves aqueous solubility compared to free bases or bromide salts. Key properties inferred from analogs:
- logP : The methyl carboxylate group likely reduces lipophilicity compared to unsubstituted analogs, enhancing water solubility .
Table 3: Physicochemical Comparison
Biological Activity
Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate; dihydrochloride is a heterocyclic compound notable for its potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H15N5
- Molecular Weight : 217.27 g/mol
- CAS Number : 1422063-34-0
The compound features a fused ring system that combines imidazole and diazepine structures, which contributes to its unique biological properties .
Biological Activity Overview
The biological activity of Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate; dihydrochloride has been explored in various studies. The key areas of interest include:
- Antineoplastic Activity : Some derivatives of imidazo[1,2-a][1,4]diazepines have been shown to exhibit promising antitumor effects. For instance, compounds related to this structure have demonstrated moderate activity against human cancer cell lines such as TK-10 and HT-29 .
- Neuroprotective Effects : Research indicates that certain imidazo compounds can modulate neuroinflammatory responses. They have been evaluated for their ability to inhibit nitric oxide production in activated microglia, a common target in neurodegenerative diseases like Alzheimer's .
Case Studies
- Antitumor Activity :
- Neuroinflammation :
-
Binding Affinity Studies :
- Molecular docking studies have been performed to predict the binding affinities of these compounds to various receptors involved in cancer and neuroinflammation pathways. Results indicated strong interactions with targets such as the serotonin receptor (5-HT1A), suggesting a multifaceted mechanism of action .
Synthesis Methods
The synthesis of Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate; dihydrochloride typically involves:
- Cyclization Reactions : The compound is synthesized through the cyclization of appropriate precursors under controlled conditions. Common methods include reacting an imidazole derivative with a diazepine precursor in the presence of suitable catalysts and inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (50°C to 150°C).
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine | Heterocyclic | Antitumor and neuroprotective |
| N-Ethyl-N-(6-(1H-pyrazol-1-ylmethyl)-6,7,8,9-tetrahydro)diazepine | Heterocyclic | Moderate antineoplastic activity |
| Benzimidazole Derivatives | Heterocyclic | Antiviral and anti-inflammatory |
This table illustrates the comparative biological activities of Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine with other related compounds.
Q & A
Q. What are the methodological considerations for synthesizing this compound, and how can purity be optimized?
Synthetic routes for imidazo-diazepine derivatives often involve multi-step reactions, such as one-pot procedures with cyclization and functionalization steps. Key parameters include solvent selection (e.g., DMSO for NMR analysis ), temperature control (e.g., maintaining 223–245°C for crystallization ), and stoichiometric ratios of reagents like bromophenyl or nitrophenyl substituents. Purity optimization (51–61% in similar compounds ) requires post-synthesis purification via column chromatography or recrystallization, validated by HPLC or TLC. Yield improvements may involve catalytic additives or inert atmospheres to prevent side reactions.
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
A robust analytical workflow includes:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and reference shifts from analogous imidazo-diazepines (e.g., δ 7.2–8.5 ppm for aromatic protons ).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., HRMS with <0.02% error ).
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ ).
- HPLC-PDA : Monitor purity (>95%) using C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% TFA).
Q. Table 1: Representative Analytical Data for Analogous Compounds
| Property | Example Values from Evidence |
|---|---|
| Melting Point | 223–245°C |
| HRMS (Calculated/Found) | 550.0978/550.0816 |
| Purity (HPLC) | 51–61% |
Q. What stability conditions and storage protocols are recommended for this compound?
Stability studies should assess degradation under thermal, photolytic, and hydrolytic stress. For dihydrochloride salts, store in airtight containers at -20°C with desiccants (silica gel) to prevent hygroscopic degradation . Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and periodic HPLC analysis. Related benzodiazepine analogs show sensitivity to light, necessitating amber vials .
Q. What impurities are commonly observed, and how are they quantified?
Process-related impurities may include unreacted intermediates (e.g., tetrahydroimidazo byproducts) or stereoisomers. Analytical methods:
- HPLC-MS : Detect impurities at 0.1% threshold using gradient elution .
- Reference Standards : Use pharmacopeial impurities (e.g., EP Impurity I/J ) for spiking studies.
- NMR : Identify regioisomers via NOESY or COSY for spatial correlations .
Advanced Research Questions
Q. How can computational modeling predict reactivity or structure-activity relationships (SAR)?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., COMSOL Multiphysics ) optimize reaction pathways for heterocyclic ring formation. SAR studies for benzodiazepine analogs highlight the role of substituents (e.g., fluorophenyl groups ) in binding affinity, validated by docking studies with GABA receptors.
Q. How to resolve contradictions in synthetic yield or spectral data across studies?
Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, catalyst loading ). Systematic approaches:
Q. What mechanistic insights explain the reactivity of the imidazo-diazepine core?
Kinetic studies (e.g., stopped-flow spectroscopy) can probe ring-opening/closure dynamics. Isotopic labeling (e.g., ¹⁵N) tracks nitrogen migration during cyclization. Evidence suggests that electron-withdrawing groups (e.g., -CN ) stabilize transition states via resonance, accelerating ring formation. Heterogeneous catalysis (e.g., Pd/C) may enhance regioselectivity in multi-component reactions .
Q. What novel pharmaceutical applications are plausible for this compound?
As a benzodiazepine analog, potential applications include:
- CNS Therapeutics : Modulate GABA-A receptors; evaluate anxiolytic activity in rodent models .
- Prodrug Development : Functionalize the carboxylate group for enhanced bioavailability (e.g., ester-to-acid hydrolysis ).
- Targeted Drug Delivery : Conjugate with nanoparticles for blood-brain barrier penetration, validated by in vitro permeability assays (e.g., Caco-2 monolayers ).
Q. Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
